molecular formula C14H18N2O4 B2711345 4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid CAS No. 1026765-83-2

4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid

Cat. No.: B2711345
CAS No.: 1026765-83-2
M. Wt: 278.308
InChI Key: OWGSPRJHKNKDFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is a complex organic compound with a unique structure that includes an acetylanilino group, a dimethylamino group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the acetylanilino intermediate. This intermediate is then reacted with dimethylamine and a suitable butanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetylanilino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted anilino compounds

Scientific Research Applications

4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylanilino group can form hydrogen bonds and other interactions with target molecules, while the dimethylamino group can modulate the compound’s overall reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(3-acetylanilino)carbonyl]benzoate
  • Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate
  • N-(4-[(3-acetylanilino)sulfonyl]phenyl)acetamide

Uniqueness

4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

4-(3-Acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's synthesis, biological interactions, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biochemical research.

Chemical Structure and Properties

The compound features a unique structure that includes an acetylanilino group, a dimethylamino group, and a butanoic acid backbone. Its molecular formula is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, with a molecular weight of approximately 278.30 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of Acetylanilino Intermediate : The starting material, 3-acetylaniline, is reacted with dimethylamine.
  • Formation of the Final Product : The reaction proceeds under controlled conditions with suitable butanoic acid derivatives to yield the target compound.

The synthesis can be optimized using various solvents and catalysts to enhance yield and purity.

Enzyme Interactions

The compound has been shown to engage in significant interactions with various enzymes, making it useful for studying metabolic pathways. It can act as an inhibitor or modulator in enzyme assays, providing insights into enzyme kinetics and mechanisms.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit pronounced anti-inflammatory properties. For instance, studies have demonstrated that similar compounds can reduce inflammation markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The acetylanilino group can form hydrogen bonds with target proteins or enzymes, enhancing binding affinity.
  • Dimethylamino Group Modulation : This group may influence the overall reactivity and bioavailability of the compound, facilitating its interaction with biological systems.

These interactions can lead to alterations in cellular signaling pathways and metabolic processes.

Study on Anti-inflammatory Effects

In a recent study published in the Russian Journal of General Chemistry, researchers synthesized several derivatives related to this compound and evaluated their anti-inflammatory effects. The results indicated significant reductions in pro-inflammatory cytokines in treated cell lines compared to controls .

Enzyme Inhibition Assays

Another investigation focused on the compound's role as an enzyme inhibitor. Using biochemical assays, it was found that this compound inhibited specific enzymes involved in metabolic pathways by altering their kinetic parameters, thus providing a basis for further drug development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureBiological Activity
Methyl 4-[(3-acetylanilino)carbonyl]benzoateStructureModerate anti-inflammatory
Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylateStructureEnzyme inhibition
N-(4-[(3-acetylanilino)sulfonyl]phenyl)acetamideStructureAntimicrobial properties

This comparison highlights the distinct properties and potential applications of this compound in pharmaceutical research.

Properties

IUPAC Name

4-(3-acetylanilino)-2-(dimethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9(17)10-5-4-6-11(7-10)15-13(18)8-12(14(19)20)16(2)3/h4-7,12H,8H2,1-3H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGSPRJHKNKDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.